(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-nitrophenyl-2-oxoethyl group. The stereochemistry is specified by the (1S,3R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves the oxidation of an alcohol or aldehyde precursor.
Attachment of the 3-nitrophenyl-2-oxoethyl group: This can be done through a Friedel-Crafts acylation reaction, where the nitrophenyl group is introduced using a nitrobenzene derivative and an acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the nitrophenyl group can participate in redox reactions, affecting cellular processes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
3-Mercaptopropanyl-N-hydroxysuccinimide ester: Used as a crosslinking reagent in protein-polymer conjugates.
Allylamine: An unsaturated amine used in the synthesis of pharmaceuticals and polymers.
Uniqueness: (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a cyclohexane ring, carboxylic acid group, and nitrophenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(11-4-2-6-13(9-11)16(20)21)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMXOBTXXLZLS-PWSUYJOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155505 | |
Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-44-2 | |
Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735275-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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